molecular formula C8H20N4 B1622615 N-(3-Diethylamino-propyl)-guanidine CAS No. 45017-94-5

N-(3-Diethylamino-propyl)-guanidine

Cat. No. B1622615
CAS RN: 45017-94-5
M. Wt: 172.27 g/mol
InChI Key: QFPBHPAEQYLTGG-UHFFFAOYSA-N
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Description

“N-(3-Diethylamino-propyl)-guanidine” seems to be a compound with an amine group. The closest compounds I found are "N-[3-(Dimethylamino)propyl]methacrylamide" and "N-[3-(Diethylamino)propyl]acrylamide" . These compounds are used in laboratory settings .


Chemical Reactions Analysis

The radical copolymerizations of “N-[3-(Dimethylamino)propyl]methacrylamide” with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Safety And Hazards

The safety data sheet for “N-[3-(Dimethylamino)propyl]methacrylamide” indicates that it is dangerous, causing skin irritation, serious eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

2-[3-(diethylamino)propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c1-3-12(4-2)7-5-6-11-8(9)10/h3-7H2,1-2H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPBHPAEQYLTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395510
Record name N-(3-Diethylamino-propyl)-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Diethylamino-propyl)-guanidine

CAS RN

45017-94-5
Record name N-(3-Diethylamino-propyl)-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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